molecular formula C17H17ClN2O4S B7566299 4-chloro-N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide

4-chloro-N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide

Cat. No. B7566299
M. Wt: 380.8 g/mol
InChI Key: TWCPRELSVQWTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinoline sulfonamide derivatives and has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide involves the inhibition of specific enzymes or proteins. For example, the compound has been shown to inhibit the activity of carbonic anhydrase IX by binding to its active site. This leads to a decrease in the production of bicarbonate ions, which are required for the growth and survival of cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-chloro-N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide depend on its target enzyme or protein. For example, the inhibition of carbonic anhydrase IX leads to a decrease in the pH of the tumor microenvironment, which can enhance the effectiveness of other chemotherapeutic agents. Additionally, the compound has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide in lab experiments is its potent inhibitory activity against specific enzymes or proteins. This allows for the investigation of the role of these targets in various biological processes. However, one limitation of using this compound is its potential toxicity, which can affect the interpretation of the results.

Future Directions

There are several future directions for the research on 4-chloro-N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and neurodegenerative disorders. Another direction is to explore its mechanism of action and identify additional targets that it can inhibit. Additionally, the development of more potent and selective analogs of this compound can lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of 4-chloro-N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide involves the reaction of 4-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,4-dihydroisoquinoline in the presence of a base to afford the desired product.

Scientific Research Applications

4-chloro-N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has shown potent inhibitory activity against various enzymes such as carbonic anhydrase IX, which is overexpressed in many types of cancer. This compound has also shown potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

4-chloro-N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-24-16-10-14(18)6-7-15(16)17(21)19-25(22,23)20-9-8-12-4-2-3-5-13(12)11-20/h2-7,10H,8-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCPRELSVQWTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)NS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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